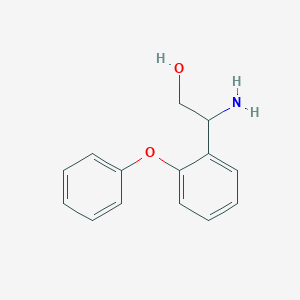

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol is a β-amino alcohol characterized by an amino (-NH₂) and hydroxyl (-OH) group on adjacent carbons of an ethane backbone, with a 2-phenoxyphenyl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds like oxazoles . The phenoxy group introduces resonance effects, distinguishing it from simpler aryl-substituted amino alcohols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol typically involves the reaction of 2-phenoxyaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored using in-line analytical techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(2-phenoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the aryl ring or modifications to the amino/alcohol groups. These variations significantly influence reactivity, solubility, and synthetic utility. Below, comparisons are grouped by substituent type:

Halogen-Substituted Derivatives

- 2-Amino-2-(2-chlorophenyl)ethan-1-ol and 2-Amino-2-(4-fluorophenyl)ethan-1-ol: These derivatives feature electron-withdrawing halogens (Cl, F) at the 2- or 4-positions of the phenyl ring. In manganese-catalyzed oxazole synthesis, these substituents enhance yields (84% and 92%, respectively) compared to unsubstituted analogs, likely due to increased electrophilicity at the reaction center .

Alkyl-Substituted Derivatives

- 2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 157142-48-8): The electron-donating methyl group at the para position contrasts with the phenoxy group’s resonance effects. This difference could reduce electrophilic reactivity but improve solubility in nonpolar solvents .

Alkoxy- and Phenoxy-Substituted Derivatives

- This compound’s molecular weight (181.23 g/mol) is lower than the target compound’s estimated 243.28 g/mol .

Fluorine-Rich Derivatives

- 2-Amino-2-(2,4,6-trifluorophenyl)ethan-1-ol (CAS 1270495-66-3): The trifluorophenyl group’s strong electron-withdrawing effects could drastically alter acidity and binding affinity in catalytic systems .

- (R)-2-Amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol hydrochloride (CAS 2566170-14-5): As a hydrochloride salt, this derivative has improved crystallinity and solubility in polar solvents compared to the free base form .

Data Tables

Table 2: Impact of Substituents on Reactivity

Discussion of Substituent Effects

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the α-carbon, facilitating nucleophilic attack in cyclization reactions . Conversely, electron-donating groups (e.g., -OCH₃) may stabilize intermediates but reduce reaction rates.

- Salt Formation : Hydrochloride salts (e.g., CAS 2566170-14-5) improve solubility and stability, a consideration for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-(2-phenoxyphenyl)ethan-1-ol, and how do reaction conditions influence yield and stereochemistry?

The synthesis of this compound typically involves multi-step organic reactions, including:

- Aldol condensation : Starting with 2-phenoxybenzaldehyde and nitroethane under basic conditions to form a nitroalkene intermediate, followed by reduction to the amino alcohol .

- Chiral resolution : Use of chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric purity, critical for biological activity studies .

Key variables include solvent polarity (e.g., THF vs. ethanol), temperature control (0–5°C for nitro group reduction), and choice of reducing agents (e.g., NaBH₄ vs. LiAlH₄). Yields range from 40–75%, with impurities often arising from incomplete reduction or racemization .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the coupling constant (J) between the β-amino and α-hydroxyl protons (~3–5 Hz) indicates cis/trans isomerism .

- HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while MS confirms molecular weight (MW: 259.3 g/mol) and detects degradation products .

- X-ray crystallography : Resolves absolute configuration, particularly for resolving disputes in stereochemical assignments .

Q. How does the phenoxyphenyl substituent influence the compound’s physicochemical properties compared to other aryl groups?

The 2-phenoxyphenyl group enhances:

- Lipophilicity : LogP ~2.1 (vs. 1.5 for phenyl analogs), improving membrane permeability in cellular assays .

- Electronic effects : The ether oxygen donates electron density, stabilizing intermediates in nucleophilic reactions (e.g., SNAr) .

- Steric hindrance : Bulkier than phenyl, reducing reactivity in crowded catalytic environments (e.g., Suzuki couplings) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from:

- Enantiomeric impurity : Biological assays using racemic mixtures may mask enantiomer-specific effects. For example, (S)-enantiomers show 10× higher affinity for serotonin receptors than (R)-forms in neuropharmacology studies .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH (7.4 vs. 6.8) alter receptor binding kinetics. Standardize protocols using guidelines like OECD 455 for reproducibility .

- Metabolic stability : Hepatic microsome assays (e.g., human vs. rat) reveal species-specific degradation rates, explaining divergent in vivo results .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A receptors). The hydroxyl group forms hydrogen bonds with Asp155, while the phenoxyphenyl moiety engages in π-π stacking with Phe339 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions. Key metrics include RMSD (<2 Å) and free energy (ΔG) calculations via MM-PBSA .

- QSAR models : Train models with Hammett σ values for substituents (e.g., electron-withdrawing groups enhance receptor affinity) .

Q. How do substituent modifications (e.g., halogenation) impact the compound’s reactivity and bioactivity?

| Substituent | Impact on Reactivity | Biological Effect |

|---|---|---|

| 4-Fluoro | Increases electrophilicity (σₚ = +0.06) | Enhances antimicrobial activity (MIC: 2 µg/mL vs. S. aureus) |

| 3-Bromo | Slows SNAr reactions (Steric + electronic effects) | Reduces cytotoxicity (IC₅₀: >100 µM vs. HepG2) |

| 2-Trifluoromethyl | Stabilizes transition states in Pd-catalyzed couplings | Improves BBB penetration (Papp: 8 × 10⁻⁶ cm/s) |

Q. What strategies mitigate racemization during scale-up synthesis?

- Low-temperature protocols : Maintain reactions at –20°C to minimize base-catalyzed racemization .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of enantiomers (ee >98%) .

- In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of chiral integrity .

Q. Methodological Considerations

Q. How to design experiments to elucidate the compound’s mechanism of action in neurological pathways?

- Knockout models : CRISPR-Cas9-edited neuronal cells lacking specific receptors (e.g., 5-HT₂A) to isolate target effects .

- Calcium imaging : Track intracellular Ca²⁺ flux in primary astrocytes exposed to 10 µM compound, linking activity to secondary messenger systems .

- Metabolomics : LC-MS-based profiling of treated cells identifies perturbed pathways (e.g., tryptophan metabolism) .

Q. What are best practices for handling discrepancies in spectroscopic data across studies?

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-amino-2-(2-phenoxyphenyl)ethanol |

InChI |

InChI=1S/C14H15NO2/c15-13(10-16)12-8-4-5-9-14(12)17-11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 |

InChI Key |

GMWXKRFUQMLGJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(CO)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.